molecular formula C20H19BrO3 B4962943 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one

7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one

Cat. No. B4962943
M. Wt: 387.3 g/mol
InChI Key: NBFZXNHVCIOFDU-UHFFFAOYSA-N
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Description

7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one, also known as BBBC, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BBBC belongs to the family of coumarin derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Further research is needed to overcome this limitation and improve the pharmacokinetic properties of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one.

Future Directions

There are several future directions for research on 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one. One of the areas of interest is the development of novel formulations of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one and its potential targets in various diseases. Another area of interest is the evaluation of the safety and toxicity of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one in vivo, which is crucial for its clinical development. Finally, the potential synergistic effects of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one with other compounds or drugs should be investigated to maximize its therapeutic potential.
Conclusion:
In conclusion, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications in various diseases. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one exhibits anti-proliferative, anti-inflammatory, and neuroprotective effects, and has shown promising results in preclinical studies. However, further research is needed to overcome its limitations and improve its pharmacokinetic properties. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has the potential to become a valuable therapeutic agent for the treatment of various diseases, and its future development warrants further investigation.

Synthesis Methods

7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one can be synthesized using a multi-step process that involves the condensation of 2-hydroxyacetophenone with 2-bromobenzyl bromide, followed by the reaction with butyl magnesium bromide and 4-chloro-7-hydroxycoumarin. The final product is obtained after purification using column chromatography.

Scientific Research Applications

7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has shown promising results in the treatment of neurodegenerative disorders by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

7-[(2-bromophenyl)methoxy]-4-butylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO3/c1-2-3-6-14-11-20(22)24-19-12-16(9-10-17(14)19)23-13-15-7-4-5-8-18(15)21/h4-5,7-12H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFZXNHVCIOFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one

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